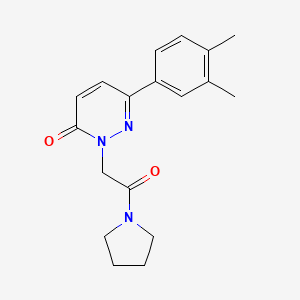

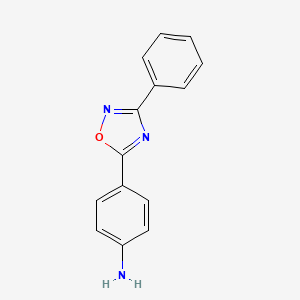

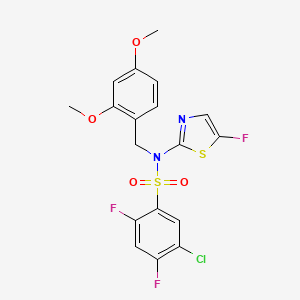

![molecular formula C22H18F2N4OS B2586581 (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1049438-95-0](/img/structure/B2586581.png)

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone” is a chemical compound with potential applications in scientific research . Its unique structure allows for diverse applications, such as drug discovery, molecular imaging, and understanding biological processes.

Synthesis Analysis

A series of imidazo[2,1-b]thiazole-based chalcones were synthesized and evaluated for their anticancer activities . The synthesis process involved the use of compound 5 and compound 12a, along with DIPEA in DMSO .Molecular Structure Analysis

The molecular structure of this compound allows for diverse applications in scientific research. It has been used in the synthesis of a series of imidazo[2,1-b]thiazole-based chalcones .Chemical Reactions Analysis

The compound has been used in the synthesis of a series of imidazo[2,1-b]thiazole-based chalcones . These chalcones have shown broad-spectrum antiproliferative activity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.27 . It is a powder at room temperature .Scientific Research Applications

Antiproliferative Agent for Cancer Treatment

This compound has shown promising results as an antiproliferative agent . It has been tested against a panel of 55 cell lines of nine different cancer types, showing superior potencies against various cancer cell lines, including renal, breast, colon, ovarian, and prostate cancer . For example, it exhibited threefold more potency than Sorafenib against the DU-145 prostate cancer cell line .

Radiosensitizer for Radiotherapy

Imidazo[2,1-b]thiazole derivatives, including this compound, have been studied as new radiosensitizers . These compounds help sensitize tumor cells towards radiation, thereby enhancing the effectiveness of radiotherapy. They have shown considerable in vitro anticancer activity against liver cancer Hep G2 cell line and melanoma cell lines .

Anticarcinogenic Properties

The compound’s derivatives have been reported to possess anticarcinogenic properties . They have been effective against human liver cancer and melanoma cell lines, indicating their potential as anticarcinogenic agents .

Antifungal Activity

Studies have shown that imidazole derivatives exhibit strong antifungal activity . They have high selectivity for the test fungus Candida albicans over Gram-positive and -negative bacteria, suggesting their use as antifungal agents .

Drug Discovery and Development

Due to its unique structure, the compound is a versatile material used in drug discovery . Its diverse applications include the development of new therapeutic agents, understanding biological processes, and molecular imaging.

Biological Process Understanding

The compound’s structure allows for its use in understanding various biological processes . This can lead to insights into cellular mechanisms and the development of targeted therapies for diseases.

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F2N4OS/c23-16-3-1-15(2-4-16)19-13-28-20(14-30-22(28)25-19)21(29)27-11-9-26(10-12-27)18-7-5-17(24)6-8-18/h1-8,13-14H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVKVQRDYOCZMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

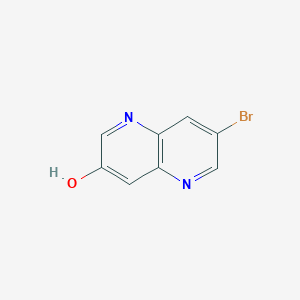

![1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone](/img/structure/B2586498.png)

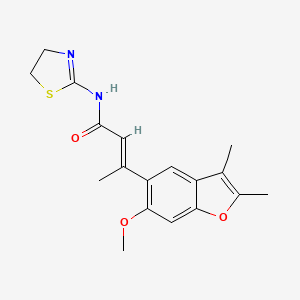

![4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone](/img/structure/B2586503.png)

![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B2586509.png)

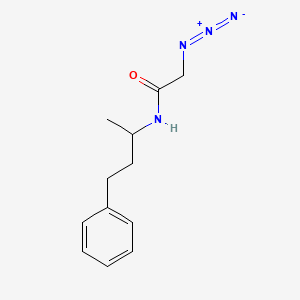

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluoro-N-({3-[(2-{[4-(trifluoromethyl)phenyl]methylene}hydrazino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)benzenesulfonamide](/img/structure/B2586510.png)